molecular formula C5H8O2 B1239923 (Z)-3-pentenoic acid CAS No. 33698-87-2

(Z)-3-pentenoic acid

Cat. No. B1239923
CAS RN: 33698-87-2
M. Wt: 100.12 g/mol
InChI Key: UIUWNILCHFBLEQ-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-pent-3-enoic acid is a pent-3-enoic acid in cis- configuration.

Scientific Research Applications

Synthesis and Complexation

  • Synthesis Techniques : (Z)-3-pentenoic acid derivatives have been synthesized using various techniques. For example, (Z)-Hex-3-enedioic acid, a key intermediate for (Z)-5-amino-3-pentenoic acid, was synthesized through sequential oxidations (Perlman & Albeck, 2000). Additionally, E-2-pentenoic acid was prepared using the Knoevenagel reaction, demonstrating the utility of this method in organic synthesis (Liu Chang-chun, 2008).

  • Complexation with Zirconium Alkoxides : Studies have shown that 3-pentenoic acid can react with Zirconium Alkoxides, resulting in complex formations investigated through various spectroscopic techniques (Bulut, Mercanci, & Kayan, 2004).

Biochemical Applications

  • Inhibition of Enzymes : Some derivatives of (Z)-3-pentenoic acid, such as dl-Z-2-amino-5-phosphono-3-pentenoic acid, have been found to inhibit enzymes like Escherichia coli threonine synthase, which can be critical in understanding biochemical pathways and drug development (Laber, Lindell, & Pohlenz, 1994).

Materials Science and Other Applications

  • Formation of Chlorolactones : Research has demonstrated the efficient formation of chlorolactones from alkenoic acids, including 4-pentenoic acids, which is significant in the field of materials science (Zhu, Li, Tong, & Zhang, 2011).

  • Secondary Organic Aerosol Formation : The role of unsaturated aldehydes derived from (Z)-3-pentenoic acid in forming polar organosulfates in secondary organic aerosols highlights its significance in atmospheric chemistry (Shalamzari et al., 2015).

properties

CAS RN

33698-87-2

Product Name

(Z)-3-pentenoic acid

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-pent-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2-

InChI Key

UIUWNILCHFBLEQ-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CC(=O)O

SMILES

CC=CCC(=O)O

Canonical SMILES

CC=CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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